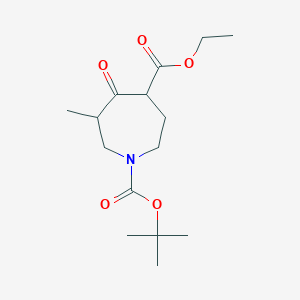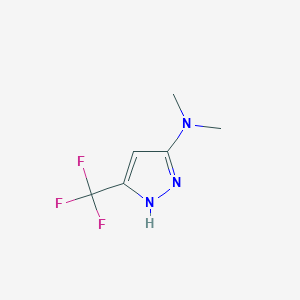
2-Chloro-4-fluorophenol carbonate
Descripción general
Descripción
2-Chloro-4-fluorophenol carbonate is an organic compound with the molecular formula C13H6Cl2F2O3 It is a carbonate ester derived from 2-chloro-4-fluorophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluorophenol carbonate can be synthesized through the reaction of 2-chloro-4-fluorophenol with phosgene. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In an industrial setting, the production of bis (2-chloro-4-fluorophenyl)carbonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluorophenol carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: This reaction can be carried out using aqueous acid or base under reflux conditions.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl carbonates.
Hydrolysis: The major products are 2-chloro-4-fluorophenol and carbon dioxide.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluorophenol carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis (2-chloro-4-fluorophenyl)carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets include various enzymes and proteins that can interact with the carbonate ester group. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Bis (2-chloro-4-methylphenyl)carbonate
- Bis (2-chloro-4-bromophenyl)carbonate
- Bis (2-chloro-4-nitrophenyl)carbonate
Uniqueness
2-Chloro-4-fluorophenol carbonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C13H6Cl2F2O3 |
|---|---|
Peso molecular |
319.08 g/mol |
Nombre IUPAC |
bis(2-chloro-4-fluorophenyl) carbonate |
InChI |
InChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H |
Clave InChI |
SZWVZEKYGSYNLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)





![7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B8752529.png)





